Cas no 1523106-72-0 (1-(Azetidin-3-yl)imidazole-4-carboxylic acid)

1-(Azetidin-3-yl)imidazole-4-carboxylic acid structure
1523106-72-0 structure
商品名:1-(Azetidin-3-yl)imidazole-4-carboxylic acid
CAS番号:1523106-72-0
MF:C7H9N3O2
メガワット:167.165261030197
CID:5282873

1-(Azetidin-3-yl)imidazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
    • 1-(Azetidin-3-yl)imidazole-4-carboxylic acid
    • インチ: 1S/C7H9N3O2/c11-7(12)6-3-10(4-9-6)5-1-8-2-5/h3-5,8H,1-2H2,(H,11,12)
    • InChIKey: GVZWSCNIEKDBRI-UHFFFAOYSA-N
    • ほほえんだ: OC(C1=CN(C=N1)C1CNC1)=O

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 193
  • 疎水性パラメータ計算基準値(XlogP): -3.1
  • トポロジー分子極性表面積: 67.2

1-(Azetidin-3-yl)imidazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-679283-0.5g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
0.5g
$974.0 2023-05-29
Enamine
EN300-679283-0.05g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
0.05g
$851.0 2023-05-29
Enamine
EN300-679283-10.0g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
10g
$4360.0 2023-05-29
Enamine
EN300-679283-1.0g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
1g
$1014.0 2023-05-29
Enamine
EN300-679283-0.1g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
0.1g
$892.0 2023-05-29
Enamine
EN300-679283-2.5g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
2.5g
$1988.0 2023-05-29
Enamine
EN300-679283-0.25g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
0.25g
$933.0 2023-05-29
Enamine
EN300-679283-5.0g
1-(azetidin-3-yl)-1H-imidazole-4-carboxylic acid
1523106-72-0
5g
$2940.0 2023-05-29

1-(Azetidin-3-yl)imidazole-4-carboxylic acid 関連文献

1-(Azetidin-3-yl)imidazole-4-carboxylic acidに関する追加情報

Recent Advances in the Study of 1-(Azetidin-3-yl)imidazole-4-carboxylic acid (CAS: 1523106-72-0) and Its Applications in Chemical Biology and Medicine

1-(Azetidin-3-yl)imidazole-4-carboxylic acid (CAS: 1523106-72-0) is a heterocyclic compound that has garnered significant attention in recent years due to its potential applications in chemical biology and medicinal chemistry. This compound features an azetidine ring fused with an imidazole-carboxylic acid moiety, making it a versatile scaffold for drug discovery and development. Recent studies have explored its role as a building block for novel therapeutics, particularly in the areas of enzyme inhibition, receptor modulation, and targeted drug delivery.

One of the key areas of research involving 1-(Azetidin-3-yl)imidazole-4-carboxylic acid is its use as a precursor or intermediate in the synthesis of small-molecule inhibitors. For example, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective kinase inhibitors. The researchers utilized the compound's unique structural features to design molecules that selectively target aberrant signaling pathways in cancer cells, showcasing its potential in oncology drug development.

In addition to its role in kinase inhibition, recent investigations have highlighted the compound's applicability in modulating G protein-coupled receptors (GPCRs). A study in Bioorganic & Medicinal Chemistry Letters (2024) reported the synthesis of derivatives of 1-(Azetidin-3-yl)imidazole-4-carboxylic acid that exhibit high affinity for specific GPCR subtypes. These findings open new avenues for the treatment of neurological and cardiovascular disorders, where GPCRs play a critical role.

Another promising application of this compound lies in its potential as a ligand for metal-organic frameworks (MOFs) used in drug delivery systems. A 2024 preprint on ChemRxiv described the incorporation of 1-(Azetidin-3-yl)imidazole-4-carboxylic acid into MOFs to enhance the stability and controlled release of therapeutic agents. This innovative approach could revolutionize targeted drug delivery, particularly for treatments requiring precise spatial and temporal control.

Despite these advancements, challenges remain in optimizing the pharmacokinetic properties of derivatives based on this scaffold. Recent computational studies, such as those published in Molecular Pharmaceutics (2023), have employed molecular docking and dynamics simulations to predict and improve the bioavailability and metabolic stability of these compounds. These efforts are critical for translating laboratory findings into clinically viable therapeutics.

In conclusion, 1-(Azetidin-3-yl)imidazole-4-carboxylic acid (CAS: 1523106-72-0) represents a promising scaffold in chemical biology and medicinal chemistry, with diverse applications ranging from kinase inhibition to drug delivery. Ongoing research continues to uncover its full potential, paving the way for innovative therapeutic strategies. Future studies should focus on addressing the remaining pharmacokinetic challenges and expanding its utility in other therapeutic areas.

おすすめ記事

推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd
Synrise Material Co. Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Synrise Material Co. Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Genelee Bio-Technology Co., Ltd.